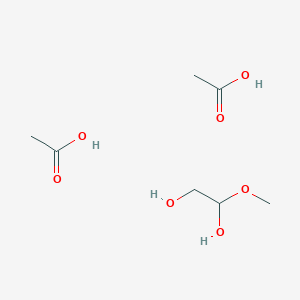
Acetic acid;1-methoxyethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-methoxyethane-1,2-diol is a chemical compound with the molecular formula C5H12O4. It is a derivative of acetic acid and 1-methoxyethane-1,2-diol, combining the properties of both components. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methoxyethane-1,2-diol typically involves the reaction of acetic acid with 1-methoxyethane-1,2-diol under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-methoxyethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;1-methoxyethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-methoxyethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A diol commonly used in antifreeze and as a precursor for polymers.
1,2,3-Propanetriol (Glycerine): A triol used as a solvent in cosmetics and medicines
Uniqueness
Acetic acid;1-methoxyethane-1,2-diol is unique due to its combination of acetic acid and 1-methoxyethane-1,2-diol properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
95332-39-1 |
|---|---|
Molecular Formula |
C7H16O7 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
acetic acid;1-methoxyethane-1,2-diol |
InChI |
InChI=1S/C3H8O3.2C2H4O2/c1-6-3(5)2-4;2*1-2(3)4/h3-5H,2H2,1H3;2*1H3,(H,3,4) |
InChI Key |
BFVLNFZSGYIQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















